N-[(3-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
N-[(3-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a carboxamide group, and various substituents including a methoxybenzyl group and a phenylsulfonyl group
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-22(28(24,25)17-9-4-3-5-10-17)18-11-12-27-19(18)20(23)21-14-15-7-6-8-16(13-15)26-2/h3-13H,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLSBQUPRXBQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic synthesis. The general synthetic route may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the thiophene derivative with an appropriate amine or amide.
Substitution Reactions: The methoxybenzyl and phenylsulfonyl groups are introduced through nucleophilic substitution reactions, often under specific conditions such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Bases and Catalysts: Such as sodium hydroxide or palladium catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[(3-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown efficacy in inducing apoptosis and inhibiting proliferation in breast and liver cancer cells. The mechanisms involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
- Antimicrobial Properties : Preliminary research suggests that the compound may possess antibacterial and antifungal activities. It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating potential as a therapeutic agent in infectious diseases.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in the development of other biologically active molecules. Its unique structure allows for various functionalizations that can lead to new derivatives with enhanced properties .
Material Science
Given its complex structure, this compound can be explored in the development of novel materials. Its thiophene moiety is particularly useful in creating conductive polymers and organic electronic devices, which are crucial in the fields of organic photovoltaics and sensors .
Case Study 1: Anticancer Mechanisms
In a study examining the anticancer effects of this compound, researchers found that treatment led to significant apoptosis in HepG2 liver cancer cells. The study highlighted the compound's ability to induce cell cycle arrest at the S-phase, thereby inhibiting cancer cell proliferation. The results were quantified using flow cytometry and Western blot analysis to assess protein expression levels related to apoptosis.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The study utilized disk diffusion methods to evaluate the antibacterial activity, revealing that the compound exhibited notable inhibition zones compared to control groups. This suggests potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(3-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide: can be compared with other thiophene carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents and their arrangement, which can confer unique chemical and biological properties
Biological Activity
N-[(3-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 348.44 g/mol. The structure features a thiophene ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.
1. Inhibition of Enzymatic Activity:
Research indicates that compounds similar to this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.
2. Interaction with Biological Targets:
The compound may interact with various receptors and enzymes, influencing pathways related to inflammation and pain. Preliminary studies suggest that it might modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammatory responses.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on rats demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating potent anti-inflammatory properties. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
Case Study 3: Cytotoxicity in Cancer Cells
Research involving various cancer cell lines showed that the compound induced significant cytotoxicity, leading to apoptosis as evidenced by increased caspase activity. This suggests potential applicability in cancer treatment strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
